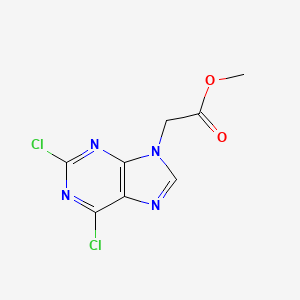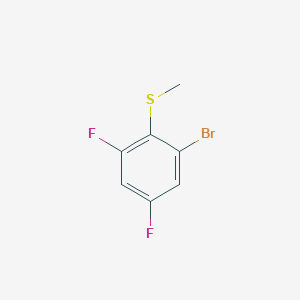
1-Bromo-3,5-difluoro-2-methylsulfanylbenzene
Overview
Description
1-Bromo-3,5-difluoro-2-methylsulfanylbenzene is a chemical compound with the CAS Number: 861931-33-1 . It has a molecular weight of 239.08 and its IUPAC name is (2-bromo-4,6-difluorophenyl)(methyl)sulfane . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene is 1S/C7H5BrF2S/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3 . This code provides a standard way to encode the molecular structure using text. The InChI key, which is a hashed version of the full InChI, is NUZORFHPXPUVGQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Bromo-3,5-difluoro-2-methylsulfanylbenzene is a liquid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Organic Synthesis and Catalysis
Solvent-Free Synthesis Methods : N-halosulfonamides have been utilized as efficient catalysts for the solvent-free synthesis of triazines, a class of nitrogen-containing heterocycles, from readily available starting materials. This approach highlights the potential for 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene to be used in the development of novel synthesis pathways that are more environmentally friendly due to the absence of solvents (Ghorbani‐Vaghei et al., 2015).
Regioflexible Substitution : The work by Schlosser and Heiss (2003) on the regioflexible substitution of 1,3-difluorobenzene, a compound structurally similar to 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene, demonstrates the potential for selective functionalization of aromatic compounds. This can lead to the development of diverse benzoic acids and bromobenzoic acids, suggesting possible applications in creating derivatives of 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene for various organic synthesis applications (Schlosser & Heiss, 2003).
Photodissociation Studies
- Photodissociation Mechanisms : Research by Borg (2007) on the photodissociation of bromofluorobenzenes, such as bromo-3,5-difluorobenzene, provides insights into the reaction mechanisms under light exposure. Understanding these mechanisms can be crucial for applications in photochemistry and the development of light-responsive materials (Borg, 2007).
Material Science and Polymer Chemistry
- Polymer Chemistry Applications : The synthesis and application of N-halosulfonamides in polymer chemistry, as demonstrated by Ghorbani‐Vaghei et al. (2011) for the synthesis of 2H-indazolo[2,1-b]phthalazine-triones, highlight the potential use of 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene in the development of new polymers and materials with specific properties (Ghorbani‐Vaghei et al., 2011).
Advanced Organic Materials
- Advanced Organic Material Synthesis : The use of related brominated and fluorinated compounds in the synthesis of advanced organic materials, such as difluorinated ortho-terphenyls, showcases the potential of 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene in the development of novel organic electronic materials, which could have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices (Sharif et al., 2010).
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-bromo-3,5-difluoro-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2S/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZORFHPXPUVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,5-difluoro-2-methylsulfanylbenzene | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

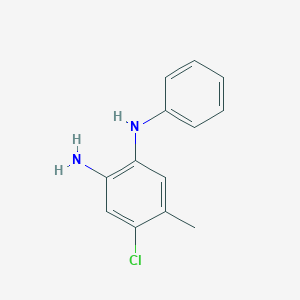
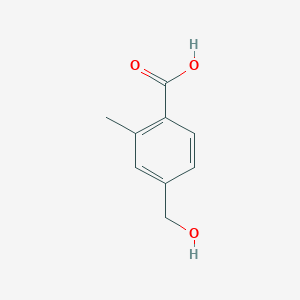
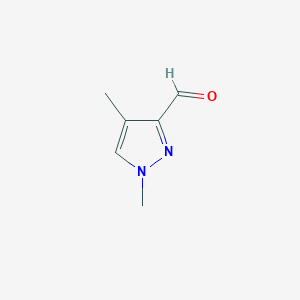
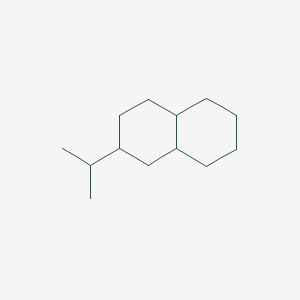
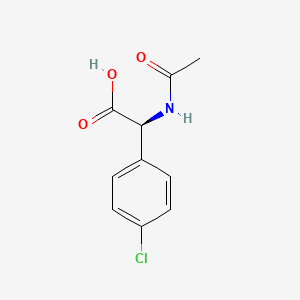
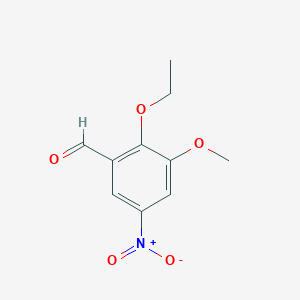
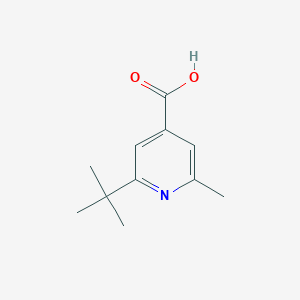
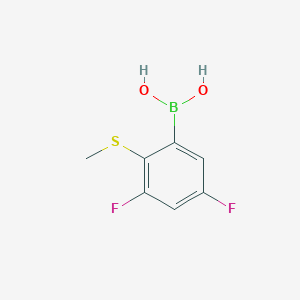
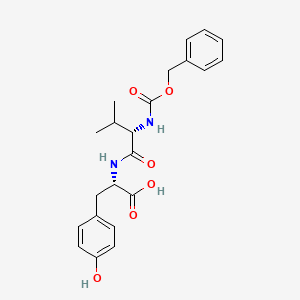
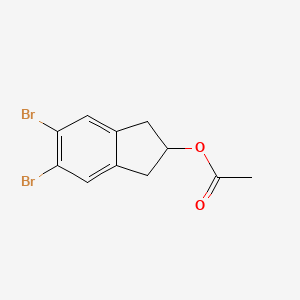
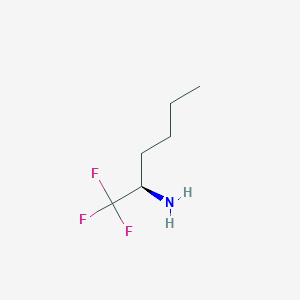
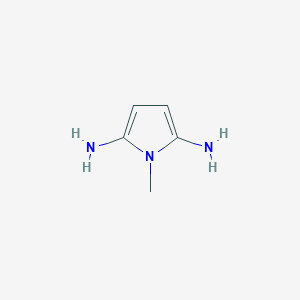
![Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B3289954.png)
